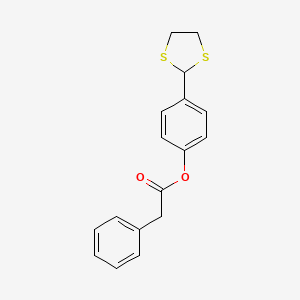

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate” is a chemical compound with the molecular formula C17H16O2S2 . It has a molecular weight of 316.44 . The compound is related to the class of organic compounds known as phenylpiperidines .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the carbon-hydrogen framework of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 316.438 Da and a mono-isotopic mass of 316.059174 Da .Future Directions

The future directions for the study of “4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, related compounds have been studied for their potential as skin-whitening agents due to their tyrosinase-inhibitory activity .

Biochemical Analysis

Biochemical Properties

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate plays a significant role in biochemical reactions, particularly those involving thiol groups. The compound interacts with various enzymes, proteins, and other biomolecules through its dithiolane moiety. One notable interaction is with the enzyme tyrosinase, where this compound acts as an inhibitor. This inhibition occurs through the binding of the dithiolane ring to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, the compound can interact with glutathione, a tripeptide involved in cellular redox balance, forming mixed disulfides that modulate the redox state of cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanocytes, the compound inhibits melanin synthesis by blocking tyrosinase activity, leading to reduced pigmentation . This effect is particularly relevant in the context of skin-whitening agents. Furthermore, this compound influences cell signaling pathways by modulating the redox state of cells. The formation of mixed disulfides with glutathione affects the activity of redox-sensitive transcription factors, thereby altering gene expression and cellular metabolism . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s dithiolane ring binds to the active sites of enzymes such as tyrosinase, inhibiting their catalytic activity . This binding involves the formation of a covalent bond between the sulfur atoms of the dithiolane ring and the enzyme’s active site residues. Additionally, the compound can undergo redox reactions with thiol-containing biomolecules like glutathione, leading to the formation of mixed disulfides . These redox interactions modulate the cellular redox state and influence the activity of redox-sensitive proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation of the dithiolane ring . In in vitro studies, the compound’s inhibitory effects on tyrosinase and its interactions with glutathione have been observed to persist for several hours . Long-term studies in in vivo models are necessary to fully understand the compound’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosinase activity and reduces melanin synthesis without causing significant toxicity . At higher doses, the compound can induce oxidative stress and cytotoxicity due to the formation of reactive oxygen species during redox interactions . These adverse effects highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are involved in maintaining cellular redox balance . These interactions can affect metabolic flux and the levels of metabolites such as reduced and oxidized glutathione. Additionally, the compound’s inhibition of tyrosinase impacts the melanin biosynthesis pathway, altering the levels of intermediates like dopaquinone .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, the compound may localize to specific compartments such as the cytoplasm and mitochondria, where it can interact with redox-sensitive proteins and enzymes . These interactions influence the compound’s localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as mitochondria through the presence of mitochondrial targeting sequences . Within mitochondria, the compound can interact with mitochondrial enzymes and proteins involved in redox reactions, affecting mitochondrial function and cellular energy metabolism. Additionally, the compound’s interactions with cytoplasmic proteins can influence its activity and function within the cell .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMGBZKTCBLRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)

![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)

![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)

![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)

![1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2583676.png)